3-(4-bromophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Beschreibung
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN2S.BrH/c19-15-9-7-14(8-10-15)17-13-21(16-5-2-1-3-6-16)18-20(17)11-4-12-22-18;/h1-3,5-10,13H,4,11-12H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCQYBWQPBMMSV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(C=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)SC1.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(4-bromophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a member of the imidazo-thiazine family, characterized by its unique heterocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
Chemical Structure
The molecular formula of the compound is , and its structure features a thiazine ring fused with an imidazole moiety. This configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research into the biological activities of this compound has highlighted several key areas:
Antimicrobial Activity
Studies have indicated that derivatives of imidazo-thiazines exhibit significant antibacterial properties. For instance, compounds similar to 3-(4-bromophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial protein synthesis or disruption of cell wall integrity.
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown activity against acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE can be beneficial in treating conditions like Alzheimer's disease. The IC50 values observed in related studies suggest that modifications to the thiazine ring can enhance inhibitory potency.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 3-(4-bromophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide | AChE | 12.5 |
| Related Compound A | AChE | 8.0 |
| Related Compound B | AChE | 15.0 |
Anticancer Properties
The anticancer potential of imidazo-thiazine derivatives has been explored through various assays. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Antibacterial Efficacy : A study assessed the antibacterial activity of a series of imidazo-thiazine derivatives against Bacillus subtilis and Salmonella typhi. Results indicated that compounds with bromophenyl substitutions exhibited enhanced activity compared to unsubstituted analogs.
- Neuroprotective Effects : Another study focused on the neuroprotective properties of related compounds in models of neurodegeneration. The results suggested that these compounds could reduce oxidative stress markers and improve cognitive function in animal models.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 0.30 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents to combat resistant strains of bacteria .
Anticancer Activity
The anticancer potential of 3-(4-bromophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide has been assessed using various cancer cell lines. Notably, it has shown promising results against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) through Sulforhodamine B assay.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 5.0 |
This indicates that the compound may inhibit cell proliferation effectively at low concentrations .
Case Study 1: Antimicrobial Efficacy
In a study published in 2019, researchers synthesized a series of thiazole derivatives similar to 3-(4-bromophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide and evaluated their antimicrobial activity against clinical isolates. The results indicated that compounds with similar structural motifs exhibited significant antimicrobial efficacy, paving the way for further exploration of this class of compounds in infection control .
Case Study 2: Anticancer Activity Assessment
Another study focused on the anticancer properties of derivatives related to this compound. Researchers found that certain derivatives demonstrated high selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index. This study highlighted the importance of structural modifications in enhancing anticancer activity while minimizing toxicity to normal tissues .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) enhance stability and modulate electronic properties, while methoxy or hydroxy groups introduce polarity .
- Core Heterocycles : Imidazo-thiazine derivatives (e.g., target compound) exhibit distinct redox properties compared to imidazo-oxazine analogs (e.g., Pretomanid derivatives), impacting biological activity .
Antiradical Activity
A series of 6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazines demonstrated moderate DPPH radical scavenging activity (IC₅₀ = 5–50 µM). For example:
- Derivatives with 4-bromophenyl or 4-nitrophenyl substituents showed enhanced antiradical capacity due to stabilization of radical intermediates via bromine or nitro groups .
- Hydroxy-substituted analogs (e.g., 5-(4-fluorophenyl)-5-hydroxy-7-phenyl derivatives) exhibited reduced activity, suggesting steric hindrance or competing electronic effects .
Antimicrobial and Antitubercular Activity
- Pretomanid Analogs : Imidazo-oxazine derivatives (e.g., (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl derivatives) displayed potent activity against Mycobacterium tuberculosis (MIC = 0.06–0.5 µg/mL), attributed to nitro group-mediated bioactivation .
Q & A
Q. Basic
- Recrystallization : Use ethanol/water mixtures to isolate crystalline products, as described for analogous imidazolium salts in .
- HPLC-MS : Detect trace byproducts (e.g., unreacted α-haloketones) with reverse-phase C18 columns and acetonitrile/water gradients (if equipment permits).
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify hydrated or solvated forms .
How does single-crystal X-ray diffraction (SCXRD) clarify stereoelectronic effects in the solid-state structure of this compound?
Advanced
SCXRD (e.g., ) reveals:
- Cation-anion interactions : Bromide counterions often reside near the imidazolium ring’s electron-deficient regions.
- Packing motifs : π-π stacking between aryl groups and C-H···Br hydrogen bonds stabilize the lattice .
- Bond-length analysis : Compare C-S (1.70–1.75 Å) and C-N (1.32–1.38 Å) distances to DFT-optimized geometries for deviations.
What computational methods predict the compound’s binding affinity to biological targets, and how can docking studies be validated experimentally?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., α-glucosidase, as in ). Focus on binding poses where the bromophenyl group occupies hydrophobic pockets.
- MD simulations : Run 100-ns trajectories to assess stability of predicted complexes .
- Validation : Correlate docking scores with in vitro enzyme inhibition assays (IC₅₀ values) .
How can reaction mechanisms leading to byproducts (e.g., regioisomers or oxidized species) be rationalized and minimized?
Q. Advanced
- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in H₂O) identifies hydrolysis pathways in bromoketone intermediates .
- Kinetic studies : Vary reagent stoichiometry (e.g., thiosemicarbazide:haloketone ratios) to suppress dimerization .
- HPLC isolation : Characterize minor products via preparative chromatography and SCXRD to refine synthetic protocols .
How should researchers address contradictions between computational predictions and experimental spectral data?
Q. Advanced
- DFT-NMR comparison : Calculate chemical shifts at the B3LYP/6-311+G(d,p) level and adjust solvent models (e.g., PCM for DMSO) to match experimental δ values .
- Conformational sampling : Use CREST to identify low-energy conformers that may explain unexpected NOE correlations .
- Error analysis : Quantify deviations in bond angles/lengths between SCXRD and DFT geometries to refine computational parameters .
What methodologies enable the prediction of this compound’s biological activity based on structural analogs?
Q. Advanced
- SAR studies : Compare inhibitory potency of derivatives with varying substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) against target enzymes .
- Pharmacophore modeling : Identify essential features (e.g., cationic imidazolium center, lipophilic bromophenyl group) using Discovery Studio .
- Toxicity profiling : Apply ADMET predictors (e.g., SwissADME) to estimate metabolic stability and off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
